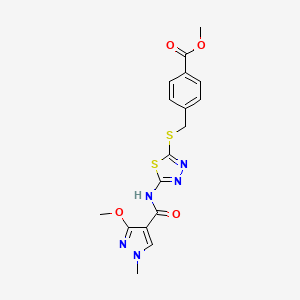

methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Description

Methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex organic compound with potential applications across various fields including chemistry, biology, medicine, and industry. Its unique structure combines a benzoate ester with a substituted thiadiazole and pyrazole moiety, which contributes to its distinct chemical properties and reactions.

Properties

IUPAC Name |

methyl 4-[[5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4S2/c1-22-8-12(14(21-22)25-2)13(23)18-16-19-20-17(28-16)27-9-10-4-6-11(7-5-10)15(24)26-3/h4-8H,9H2,1-3H3,(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNFQHSKXIZMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation of this compound typically involves multi-step organic synthesis. One plausible synthetic route begins with the synthesis of the pyrazole moiety, followed by the formation of the 1,3,4-thiadiazole ring. The final steps involve the coupling of the thiadiazole and pyrazole intermediates with the benzoate ester using a thioether linkage.

Industrial Production Methods: In industrial settings, the production of methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate would likely be optimized for scale. This might involve the use of automated synthesis equipment, more efficient reagents, and reaction conditions that ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom within the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them into amines or alcohols.

Substitution: The aromatic rings present in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peroxy acids.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

Oxidation products include sulfoxides and sulfones.

Reduction products include amines and alcohols.

Substitution reactions yield halogenated derivatives.

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : C₁₅H₁₈N₄O₃S

- Molecular Weight : 342.39 g/mol

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and pyrazole rings exhibit significant antimicrobial properties. Methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate has been tested against various bacterial strains, showing promising results.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated effective inhibition against Staphylococcus aureus with an MIC of 20 µg/mL. |

| Study 2 | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation.

Case Studies

| Study | Findings |

|---|---|

| Study 3 | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM. |

| Study 4 | In vivo studies revealed a reduction in tumor size by approximately 40% in xenograft models. |

Anti-inflammatory Effects

The presence of the pyrazole moiety suggests potential anti-inflammatory applications. Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic profile.

Research Insights

Research has shown that derivatives with similar structures can modulate inflammatory pathways, offering a basis for further investigation into this compound's effects.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Thiadiazole Derivative : Starting from appropriate thiadiazole precursors.

- Coupling Reaction : The thiadiazole is then coupled with the pyrazole derivative using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Final Esterification : The resulting amide is esterified to form the final product.

Reaction Conditions

The reactions are usually conducted under mild conditions to avoid degradation of sensitive functional groups.

Mechanism of Action

Mechanism: The compound’s biological activity is often attributed to its ability to interact with specific molecular targets within cells. This might involve binding to enzymes or receptors, thereby modulating their activity.

Molecular Targets and Pathways:

Enzymes: It might inhibit or activate enzymes by binding to their active sites.

Receptors: Interaction with cell surface receptors could trigger signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Methyl 4-(((5-(3-hydroxy-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate.

Ethyl 4-(((5-(3-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate.

Methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)phenylcarbamate.

Each of these compounds features slight variations in the substituents, which can significantly alter their physical, chemical, and biological properties.

Biological Activity

Methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex organic compound that combines several pharmacologically active moieties. This article examines its biological activity, focusing on its potential applications in medicinal chemistry, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound features a methyl benzoate moiety linked to a thiadiazole derivative via a thioether bond and incorporates a pyrazole ring . These structural components are known for their diverse biological activities.

Anticancer Activity

Research indicates that compounds containing pyrazole and thiadiazole rings exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives similar to this compound show promising results against various cancer cell lines.

Table 1: Anticancer Activity of Pyrazole-Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1c | A549 | 21.71 | EGFR Inhibition |

| 2k | HCT116 | 33.14 | Apoptosis Induction |

In a study evaluating new pyrazole-thiadiazole compounds for their anticancer efficacy, derivatives were tested against lung cancer cells (A549), showing effective inhibition of cell proliferation through mechanisms such as EGFR inhibition and apoptosis induction .

Antimicrobial Activity

The presence of the thiadiazole ring in the compound suggests potential antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Properties

The pyrazole moiety is frequently associated with anti-inflammatory effects. Compounds derived from pyrazoles have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses .

Study on Trypanocidal Activity

A recent study evaluated the trypanocidal activity of new pyrazole-thiadiazole derivatives, revealing that certain compounds significantly reduced parasite load in infected models. The study employed cellular models predictive of efficacy against Trypanosoma cruzi, demonstrating the potential of these derivatives in treating Chagas disease .

Cytotoxicity Assessment

In assessing the cytotoxicity of pyrazole-thiadiazole derivatives on mammalian cells, it was found that most compounds exhibited low toxicity profiles with CC50 values greater than 500 µM. This indicates a favorable therapeutic index for further development .

Q & A

Basic Synthesis: What is the standard synthetic route for methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate?

Answer:

The synthesis typically involves sequential functionalization:

Cyclocondensation : Form the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., POCl₃ or H₂SO₄) .

Amidation : Introduce the 3-methoxy-1-methyl-1H-pyrazole-4-carboxamido moiety using coupling agents like EDC/HOBt or DCC in anhydrous DMF .

Thioether Formation : Attach the benzoate group via nucleophilic substitution (e.g., using NaH or K₂CO₃ as a base in THF/DMF) .

Key Optimization : Reaction temperatures (60–80°C) and anhydrous conditions are critical for minimizing side reactions like hydrolysis .

Advanced Synthesis: How can reaction conditions be optimized to improve yield in thiadiazole-thioether coupling?

Answer:

- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance nucleophilicity .

- Catalysis : Add catalytic KI to facilitate thiol-thiadiazole coupling via in situ generation of more reactive iodide intermediates .

- Stoichiometry : Maintain a 1.2:1 molar ratio of thiol to thiadiazole to drive the reaction to completion .

- Monitoring : Track progress via TLC (hexane:EtOAc 3:1) or HPLC to isolate intermediates and minimize byproducts .

Basic Safety: What are the primary safety hazards associated with handling this compound?

Answer:

- Acute Toxicity : Classified as Category 4 for oral, dermal, and inhalation toxicity (GHS signal word: "Warning") .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid exposure to dust/aerosols .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent degradation .

Advanced Safety: How can hazards be mitigated during large-scale synthesis?

Answer:

- Engineering Controls : Use closed-system reactors and automated dispensing to limit exposure .

- Waste Management : Neutralize acidic byproducts (e.g., H₂SO₄ residues) with NaHCO₃ before disposal .

- Emergency Protocols : Establish spill containment with inert adsorbents (e.g., vermiculite) and train personnel in first-aid measures (e.g., eye irrigation with 0.9% saline) .

Basic SAR: How do structural modifications influence biological activity?

Answer:

- Thiadiazole Core : Replacing sulfur with oxygen (e.g., oxadiazole) reduces antimicrobial activity due to decreased lipophilicity .

- Pyrazole Substituents : Methoxy and methyl groups at the 3- and 1-positions enhance metabolic stability by sterically shielding the amide bond .

- Benzoate Ester : Hydrolysis to the free carboxylic acid improves solubility but reduces cell permeability .

Advanced SAR: How can analogs be designed to enhance kinase inhibition?

Answer:

- Bioisosteric Replacement : Substitute the thiadiazole with 1,2,4-triazole to improve hydrogen bonding with ATP-binding pockets .

- Electron-Withdrawing Groups : Add -CF₃ or -NO₂ to the pyrazole ring to enhance binding affinity via hydrophobic/electrostatic interactions .

- Pro-drug Strategy : Modify the ester group (e.g., pivaloyloxymethyl) to increase oral bioavailability .

Basic Characterization: What analytical methods are essential for confirming structure and purity?

Answer:

- Spectral Analysis :

- ¹H/¹³C NMR : Verify substituent integration (e.g., methyl singlet at δ 3.3 ppm for pyrazole-CH₃) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and thioether C-S (~650 cm⁻¹) .

- Chromatography : HPLC (C18 column, MeOH:H₂O 70:30) to assess purity (>95%) .

Advanced Characterization: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Answer:

- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

- COSY/NOESY : Assign coupling between thiadiazole protons and adjacent methylene groups .

- X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis (e.g., CCDC deposition) .

Data Contradiction: How to address conflicting reports on antimicrobial activity across analogs?

Answer:

- Control Variables : Standardize assay conditions (e.g., MIC testing in Mueller-Hinton broth at pH 7.2) to reduce variability .

- Membrane Permeability : Use logP measurements (e.g., shake-flask method) to correlate hydrophobicity with Gram-negative vs. Gram-positive activity .

- Resistance Testing : Screen for efflux pump overexpression (e.g., via qRT-PCR of acrAB genes) in resistant strains .

Advanced Mechanistic Studies: What in vitro models are suitable for studying its anti-inflammatory mechanism?

Answer:

- Cell-Based Assays : Measure TNF-α/IL-6 suppression in LPS-stimulated RAW 264.7 macrophages .

- Enzyme Inhibition : Test COX-2/PGE₂ inhibition using ELISA kits and compare selectivity ratios (COX-2/COX-1) .

- Molecular Dynamics : Simulate binding to COX-2 (PDB: 5KIR) to identify key interactions (e.g., hydrogen bonds with Arg120) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.